molecular formula C23H23N3O3S B2611609 2-benzamido-N-[(3-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide CAS No. 941967-38-0

2-benzamido-N-[(3-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide

Cat. No.: B2611609
CAS No.: 941967-38-0
M. Wt: 421.52
InChI Key: UBFZPBJYTMKADI-UHFFFAOYSA-N
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Description

2-benzamido-N-[(3-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a benzamide group, a methoxyphenyl group, and a tetrahydrobenzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-[(3-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. This method is advantageous due to its eco-friendly nature, high yield, and short reaction times .

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts, such as diatomite earth@IL/ZrCl4, can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-benzamido-N-[(3-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.

    Reduction: Reducing agents can be used to remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-benzamido-N-[(3-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-benzamido-N-[(3-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-benzamido-N-[(3-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

2-benzamido-N-[(3-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-29-17-10-5-7-15(13-17)14-24-22(28)18-11-6-12-19-20(18)25-23(30-19)26-21(27)16-8-3-2-4-9-16/h2-5,7-10,13,18H,6,11-12,14H2,1H3,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFZPBJYTMKADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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